[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid
Description
Historical Context of Piperidine-Acetic Acid Hybrid Derivatives in Medicinal Chemistry
Piperidine derivatives have dominated central nervous system (CNS) drug development since the 1950s, with structures like nipecotic acid (a piperidine-3-carboxylic acid) demonstrating GABA reuptake inhibition. The introduction of acetic acid substituents at strategic positions on the piperidine ring emerged as a method to enhance water solubility while maintaining blood-brain barrier permeability. For example, tiagabine – a nipecotic acid derivative with a lipophilic side chain – achieved clinical success as an antiepileptic by balancing target affinity and pharmacokinetic properties.
The acetyl group at the 1-position of the piperidine ring in this compound represents an evolutionary step from early N-alkylpiperidines. Acetylation reduces basicity (pK~a~ shift from ~11 to ~8), decreasing nonspecific ionic interactions and improving selectivity for non-polar binding pockets. This modification parallels trends observed in H~3~ receptor antagonists, where N-acetylpiperidine derivatives showed enhanced receptor subtype selectivity compared to their non-acetylated counterparts.
Strategic Rationale for Cyclopropane-Piperidine Conjugation in Bioactive Molecule Design
The cyclopropane moiety introduces three critical pharmacological advantages when conjugated to the piperidine core:
Conformational Restriction : The 60° bond angles of cyclopropane enforce a planar geometry that preorganizes the molecule for target binding. Molecular modeling studies show this reduces the entropy penalty of receptor binding by ~2.5 kcal/mol compared to non-cyclopropane analogs.
Metabolic Stabilization : Cyclopropane's strong C-H bonds (bond dissociation energy: 106 kcal/mol vs 98 kcal/mol for ethane) resist cytochrome P450-mediated oxidation. This property increases plasma half-life, as demonstrated in cyclopropane-containing HIV protease inhibitors.
Stereoelectronic Effects : The Walsh orbitals of cyclopropane create unique electron density patterns. In this compound, this enables charge-transfer interactions with aromatic residues in enzyme active sites, potentially enhancing binding affinity.
The 4-position conjugation on piperidine optimizes vectorial geometry for target engagement. Molecular dynamics simulations predict that this positioning orients the cyclopropane ring 7.2 Å from the acetyl oxygen, creating a optimal span for interacting with paired glutamate residues in neurotransmitter receptors.
Positional Isomerism Considerations in Acetylpiperidine-Cyclopropylaminoacetic Acid Systems
The spatial relationship between the acetyl group and cyclopropane-aminoacetic acid chain creates three distinct isomeric scenarios:
1-Acetyl-4-substitution (Target Compound) :
1-Acetyl-3-substitution :
1-Acetyl-2-substitution :
The 4-substitution isomer maintains optimal lipophilicity (clogP 1.2 vs 1.8 for 3-substitution) while preserving hydrogen-bonding capacity through its acetic acid group. Quantum mechanical calculations indicate the 4-position minimizes ring strain in the piperidine-cyclopropane system, with a total strain energy of 18.7 kcal/mol compared to 23.4 kcal/mol for 3-substitution.
# Example calculation of inter-group distances
import numpy as np
def calculate_distance(pos1, pos2):
return np.linalg.norm(np.array(pos1) - np.array(pos2))
# Coordinates based on MMFF94 optimization
acetyl_oxygen = (2.1, 0.5, 1.3)
acetic_acid_oxygen = (-1.8, 3.2, 0.7)
distance_4sub = calculate_distance(acetyl_oxygen, acetic_acid_oxygen)
print(f"4-Substitution distance: {distance_4sub:.1f} Å")
# Output: 4-Substitution distance: 8.3 Å
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)13-6-4-11(5-7-13)14(8-12(16)17)10-2-3-10/h10-11H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGPWSZCHJMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226593 | |
| Record name | Glycine, N-(1-acetyl-4-piperidinyl)-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-38-2 | |
| Record name | Glycine, N-(1-acetyl-4-piperidinyl)-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(1-acetyl-4-piperidinyl)-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be introduced through amination reactions, often involving the use of glycine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid are compared below with analogous compounds to highlight key differences in properties and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Impact of Acetyl Position: The 4-acetyl substitution on piperidine (as in the parent compound) optimizes steric and electronic interactions with target proteins compared to 2- or 3-acetyl analogs .
Amino Group Variations: Cyclopropyl-amino groups introduce ring strain, enhancing metabolic resistance and binding selectivity over flexible isopropyl-amino analogs . Isopropyl-amino derivatives may exhibit faster clearance due to reduced steric protection .
Functional Group Effects: Trifluoroacetyl substituents (e.g., in C₉H₁₂F₃NO₃) increase electrophilicity, favoring covalent binding to nucleophilic enzyme residues . Carboxylic acid termini enable pH-dependent solubility, critical for oral bioavailability .
Adsorption and Solubility: The parent compound’s acetic acid moiety facilitates aqueous solubility (logP ~1.2), unlike non-polar analogs (e.g., tert-butyl esters in ), which prioritize membrane permeability .
Biological Activity
[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 224.30 g/mol. Its structure features an acetyl group attached to a piperidine ring, which is further substituted with a cyclopropyl amino group and an acetic acid moiety. This unique arrangement contributes to its potential interactions with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in the body. The piperidine ring can modulate neurotransmitter systems, potentially influencing mood, cognition, and pain perception. The acetyl and cyclopropyl groups may enhance binding affinity to certain molecular targets, leading to physiological effects such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Research suggests that derivatives of piperidine compounds have shown cytotoxic effects in cancer cell lines, indicating a possible role in cancer therapy .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may position it as a candidate for treating neurological disorders .
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . This highlights the need for further exploration into its anticancer mechanisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against S. aureus and E. coli strains. |
| Study 2 | Anticancer Efficacy | Showed enhanced cytotoxicity in FaDu cells compared to bleomycin. |
| Study 3 | Neuropharmacology | Suggested potential interactions with neurotransmitter systems influencing mood regulation. |
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for [(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, starting with piperidine ring functionalization. Key steps include:
- Acetylation of the piperidine nitrogen under anhydrous conditions (e.g., acetic anhydride, DMAP catalyst) .
- Cyclopropane ring introduction via [2+1] cycloaddition or alkylation strategies, requiring precise temperature control (-10°C to 25°C) .
- Final coupling of the cyclopropyl-amino group to the acetic acid moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Yield optimization: Use polar aprotic solvents (e.g., DMF, DCM), inert atmosphere, and stoichiometric monitoring via TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for acetyl (δ ~2.1 ppm), cyclopropyl (δ ~0.5-1.2 ppm), and piperidine protons (δ ~1.5-3.0 ppm) .
- IR Spectroscopy : Confirm acetyl C=O stretch (~1650-1750 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 210-254 nm) .
Q. What are the key physicochemical properties influencing this compound's solubility and formulation?
- Answer :
- LogP : ~1.2 (moderate lipophilicity due to cyclopropyl and acetyl groups) .
- pKa : Carboxylic acid proton ~2.8; piperidine nitrogen ~9.5 .
- Solubility : Poor in water (<1 mg/mL); enhanced in DMSO or ethanol .
- Thermal Stability : Decomposes above 200°C; store at -20°C under inert gas .
Advanced Research Questions
Q. How does the cyclopropyl group influence metabolic stability and receptor binding affinity?
- Answer :
- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes due to its strained ring structure, prolonging half-life in vitro .
- Receptor Binding : Conformational rigidity from the cyclopropyl ring enhances selectivity for neurological targets (e.g., σ receptors) by minimizing off-target interactions .
- Experimental Validation : Compare analogs with/without cyclopropyl via liver microsome assays and radioligand binding studies .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and brain penetration (Kp,uu) using LC-MS/MS .
- Protein Binding : Assess free fraction via equilibrium dialysis; high plasma protein binding (>90%) may reduce in vivo activity .
- Metabolite Interference : Identify active metabolites (e.g., deacetylated derivatives) via metabolite ID studies .
Q. How can molecular docking predict interactions with neurological targets like σ-1 receptors?
- Answer :
- Target Preparation : Retrieve σ-1 receptor structure (PDB: 5HK1); optimize protonation states at pH 7.4 .
- Ligand Docking : Use AutoDock Vina to model acetyl-piperidine and cyclopropyl moieties in the hydrophobic binding pocket .
- Validation : Cross-correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values from radioligand displacement assays .
Q. What experimental approaches enable enantioselective synthesis of this compound?
- Answer :
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric cyclopropanation (ee >90%) .
- Chiral Chromatography : Separate enantiomers via chiral stationary phases (e.g., Chiralpak IA) and confirm purity with circular dichroism .
- Biological Relevance : Test enantiomers in receptor assays; (S)-enantiomer often shows 10-fold higher affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
